molecular formula C9H13N3O4S B8274351 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid

Cat. No.: B8274351
M. Wt: 259.28 g/mol
InChI Key: JEGJZCSVSXTSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a thiadiazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficient and scalable production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Free amine.

Scientific Research Applications

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid primarily involves the protection of amino groups. The Boc group is introduced to the amino group, rendering it less reactive and protecting it from unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .

Comparison with Similar Compounds

    N-tert-butoxycarbonyl-5-amino-1,2,4-thiadiazole: Similar structure but lacks the acetic acid moiety.

    N-tert-butoxycarbonyl-5-amino-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring configuration.

Uniqueness: 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is unique due to the presence of both the Boc-protected amino group and the acetic acid moiety, which provides additional functional versatility in synthetic applications.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid

InChI

InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)11-7-10-5(12-17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,11,12,15)

InChI Key

JEGJZCSVSXTSQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)CC(=O)O

Origin of Product

United States

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